(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid
Description
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a chiral carboxylic acid characterized by a hex-4-ynoic acid backbone substituted at the third carbon with a 4-hydroxyphenyl group. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol . This compound is part of a broader class of 3-phenyl-4-hexynoic acid derivatives, which have been extensively studied as GPR40/FFAR1 receptor agonists for their glucose-lowering effects in type 2 diabetes .
The (R)-enantiomer is synthesized via chiral resolution techniques, such as HPLC on chiral stationary phases, achieving optical purity >98% . Key synthetic intermediates include methyl esters (e.g., this compound methyl ester) and salts formed with amino alcohols like (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol . Its biological activity is attributed to its stereospecific interaction with GPR40, a receptor involved in insulin secretion .
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYGPUAIMQUIOO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Alkoxy-Substituted Derivatives
Modifying the 4-hydroxyphenyl group’s alkoxy substituents alters pharmacokinetics and receptor engagement:
Fluorination at the 2-position (e.g., 2-fluoro-4-hydroxyphenyl) enhances receptor binding due to increased electronegativity and steric effects .
Ester Derivatives
Methyl and ethyl esters of (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid serve as prodrugs with improved bioavailability:
| Compound | Bioavailability | Notes |
|---|---|---|
| This compound methyl ester | High | Rapid hydrolysis to active acid |
| (S)-Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate | Moderate | Slower hydrolysis kinetics |
Comparison with Non-Chiral Analogs
Racemic mixtures (e.g., 3-(4-hydroxyphenyl)hex-4-ynoic acid, CAS 865233-34-7) exhibit reduced potency compared to enantiopure (R)-forms due to competitive inhibition by the (S)-enantiomer . For example:
- In vitro Activity : Racemic mixtures show 50% lower GPR40 activation than (R)-enantiomers .
- Synthetic Complexity : Resolution of racemates requires additional chiral chromatography steps, increasing production costs .
Broader Structural Family: 3-Phenyl-4-hexynoic Acid Derivatives
Compounds with variations in phenyl ring substitution or alkyne position highlight structure-activity relationships (SAR):
Q & A
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